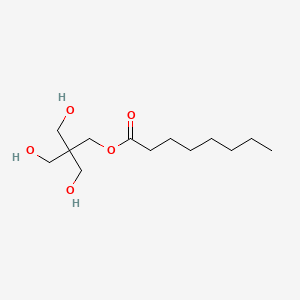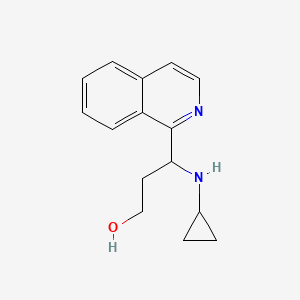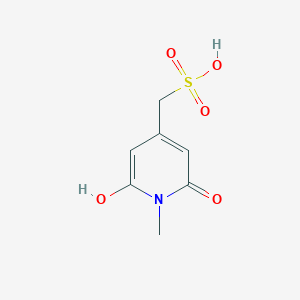![molecular formula C18H12N2O4 B13952780 Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)
Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate is a complex organic compound belonging to the class of benzofuran derivatives. This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety linked to a pyrimidine ring. The presence of these heterocyclic structures imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate to form the benzofuran core . This intermediate can then be further reacted with appropriate reagents to introduce the pyrimidine ring and other functional groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or pyrimidine rings, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylate: This compound shares a similar benzofuran core but differs in the attached pyridine ring and ester group.
Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: Another related compound with a benzothiopyran core, differing in the sulfur atom and the carboxylate group. The uniqueness of Methyl 4-(4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate lies in its specific fused ring structure and the presence of both benzofuran and pyrimidine moieties, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H12N2O4 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
methyl 4-(4-oxo-3H-[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C18H12N2O4/c1-23-18(22)11-8-6-10(7-9-11)16-19-14-12-4-2-3-5-13(12)24-15(14)17(21)20-16/h2-9H,1H3,(H,19,20,21) |
InChI-Schlüssel |
CRFKVOUBLXKBDS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol](/img/structure/B13952697.png)
![3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13952699.png)
![(2,4-Difluoro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-pyridin-2-yl]-amine](/img/structure/B13952707.png)

![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-](/img/structure/B13952723.png)
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate](/img/structure/B13952726.png)








